molecular formula C21H25N3O4 B7028246 N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide

N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide

Cat. No.: B7028246
M. Wt: 383.4 g/mol
InChI Key: KUUBXCXMMXOKBF-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an amino group, a methoxy group, and a benzofuran moiety, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-7-15-9-18(27-3)10-16(20(15)28-13)11-23-17-6-4-5-14(8-17)21(26)24(2)12-19(22)25/h4-6,8-10,13,23H,7,11-12H2,1-3H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUBXCXMMXOKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)OC)CNC3=CC=CC(=C3)C(=O)N(C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran derivative, followed by the introduction of the amino and methoxy groups through nucleophilic substitution reactions. The final step often involves the coupling of the benzofuran derivative with the benzamide core under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the carbonyl group may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-methylbenzamide
  • N-(2-amino-2-oxoethyl)-3-methylbenzamide
  • N-(2-amino-2-oxoethyl)-4-methylbenzamide

Uniqueness

N-(2-amino-2-oxoethyl)-3-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)methylamino]-N-methylbenzamide is unique due to the presence of the benzofuran moiety and the specific arrangement of functional groups

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